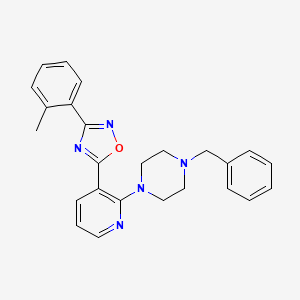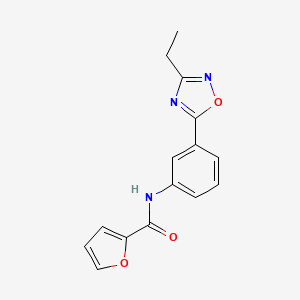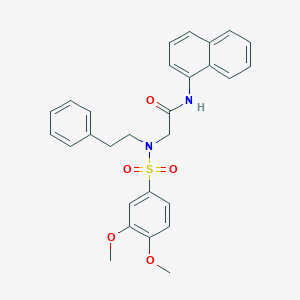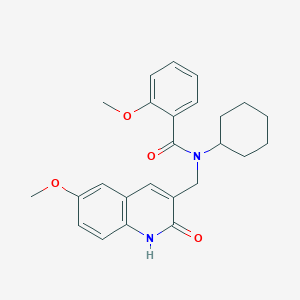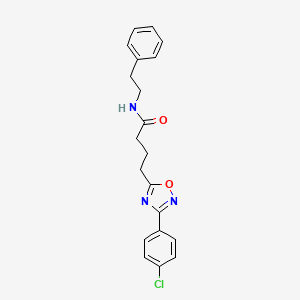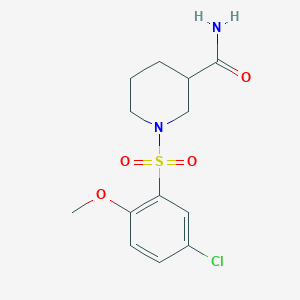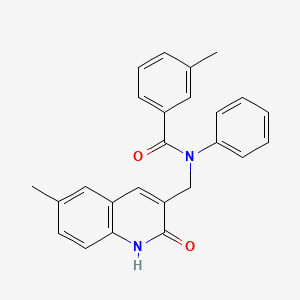
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide, also known as HMQ-TFA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. HMQ-TFA is a synthetic compound that is designed to target specific enzymes and proteins that are involved in cancer cell growth and proliferation. The purpose of
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide works by inhibiting specific enzymes and proteins that are involved in cancer cell growth and proliferation. The compound targets the mitogen-activated protein kinase (MAPK) pathway, which is a signaling pathway that is involved in cell growth and division. This compound specifically targets the extracellular signal-regulated kinase (ERK) pathway, which is a key component of the MAPK pathway. By inhibiting the ERK pathway, this compound prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its effects on cancer cells, this compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is its specificity for the ERK pathway. The compound targets a specific enzyme and protein that are involved in cancer cell growth and proliferation, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of the ERK pathway. Another area of research is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, research is needed to determine the optimal dosing and administration of this compound in vivo. Finally, future research should focus on the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the preparation of 2-hydroxy-6-methylquinoline, which is then reacted with benzoyl chloride to form N-benzoyl-2-hydroxy-6-methylquinoline. The resulting compound is then reacted with methylamine and phenylboronic acid to form this compound. The final step in the synthesis process involves the addition of trifluoroacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-6-8-19(13-17)25(29)27(22-9-4-3-5-10-22)16-21-15-20-14-18(2)11-12-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMAZVVZZQSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


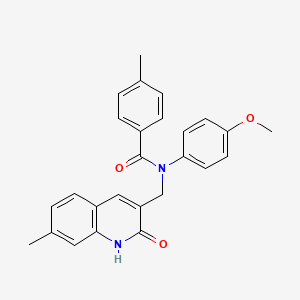
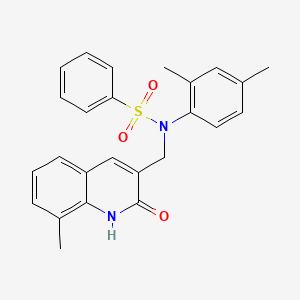
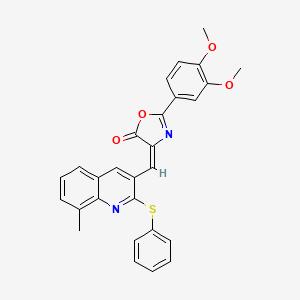
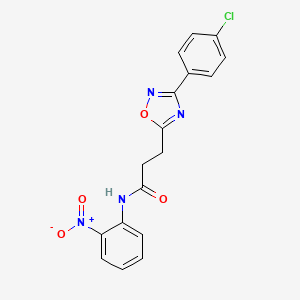

![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
